

Spectroscopic Characterization of (S)-2-Aminooctane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-2-Aminooctane

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Introduction: The Significance of Chiral Purity and Spectroscopic Verification

(S)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.^[1] Its specific stereochemistry is often paramount to the desired therapeutic effect and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the unambiguous confirmation of its structure and enantiomeric purity is a critical step in drug discovery and development. This guide provides an in-depth technical overview of the spectroscopic techniques employed to characterize **(S)-2-Aminooctane**, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of this and similar chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **(S)-2-Aminooctane**, both ^1H and ^{13}C NMR are essential for confirming the carbon skeleton and identifying the electronic environment of each nucleus.

^1H NMR Spectroscopy: Mapping the Proton Environment

The ^1H NMR spectrum of **(S)-2-Aminooctane** is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the overall molecular structure.

Expected ^1H NMR Data:

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3 (terminal)	~0.88	Triplet (t)	3H
$(\text{CH}_2)_4$	~1.2-1.4	Multiplet (m)	8H
CH_2 (adjacent to CH-N)	~1.4-1.6	Multiplet (m)	2H
CH-N	~2.8-3.0	Sextet/Multiplet (m)	1H
CH_3 (on chiral center)	~1.10	Doublet (d)	3H
NH_2	~1.5-2.5 (broad)	Singlet (s, broad)	2H

Note: The chemical shift of the NH_2 protons is highly dependent on solvent and concentration due to hydrogen bonding and exchange. This signal is often broad and may not show clear coupling.^[2]

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-2-Aminooctane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.

- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon	Chemical Shift (δ, ppm)
C1 (CH ₃ terminal)	~14.1
C2-C5 ((CH ₂) ₄)	~22.6, ~26.0, ~29.3, ~31.8
C6 (CH ₂ adjacent to C-N)	~36.5
C7 (CH-N)	~49.5
C8 (CH ₃ on chiral center)	~23.5

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol for ¹³C NMR:

- Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
- Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.[3] A greater number of scans is necessary to obtain a spectrum with a good signal-to-noise ratio.

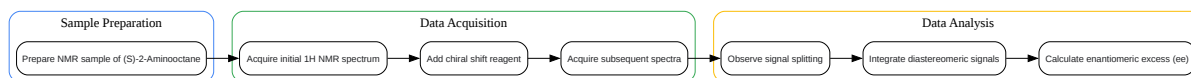
Chiral Purity Determination using NMR: The Role of Chiral Shift Reagents

Confirming the enantiomeric purity of **(S)-2-Aminooctane** is crucial. This can be achieved using NMR in conjunction with chiral resolving agents.

Methodology using Chiral Shift Reagents (CSRs):

Chiral lanthanide-based shift reagents, such as $\text{Eu}(\text{hfc})_3$ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers.[4] The CSR forms diastereomeric complexes with the chiral amine, leading to the separation of NMR signals for the two enantiomers.

Experimental Workflow:



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Caption: Workflow for enantiomeric excess determination using a chiral shift reagent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **(S)-2-Aminooctane**, the key vibrational modes are associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H stretch (primary amine)	3400-3250	Two distinct bands (asymmetric and symmetric stretch)[5][6]
C-H stretch (aliphatic)	2960-2850	Strong, sharp absorptions
N-H bend (primary amine)	1650-1580	Scissoring vibration[5][6]
C-N stretch (aliphatic amine)	1250-1020	Medium to weak absorption[5][6]
N-H wag (primary amine)	910-665	Broad absorption[5][6]

Experimental Protocol for Attenuated Total Reflectance (ATR) IR:

- Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **(S)-2-Aminooctane** directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. [3]

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine. [2][7]

The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of significant water or alcohol impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

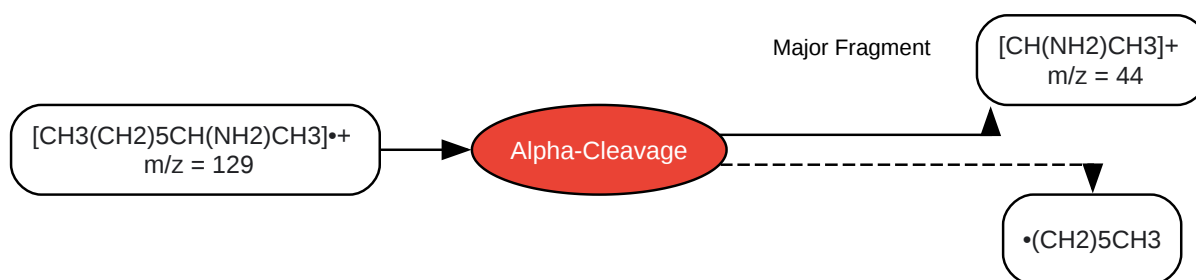
Expected Mass Spectrometry Data:

- Molecular Ion (M⁺): For **(S)-2-Aminooctane** (C₈H₁₉N), the molecular weight is 129.24 g/mol. [8] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion

($m/z = 129$) is expected. According to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][9]

- Key Fragmentation Pattern: The most common fragmentation pathway for aliphatic amines is α -cleavage, where the bond adjacent to the C-N bond is broken.[10][11][12][13] This results in the formation of a stable, resonance-stabilized immonium ion.

Fragmentation Analysis Workflow:



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Caption: Primary fragmentation pathway (α -cleavage) for 2-Aminooctane in mass spectrometry.

The base peak in the mass spectrum of 2-aminooctane is expected to be at $m/z = 44$, corresponding to the $[\text{CH}(\text{NH}_2)\text{CH}_3]^+$ fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive characterization of **(S)-2-Aminooctane** relies on the synergistic application of NMR, IR, and MS. While IR spectroscopy provides a quick confirmation of the primary amine functional group, and mass spectrometry confirms the molecular weight and key structural features through fragmentation, it is NMR spectroscopy that offers the most detailed structural information and provides a pathway for determining enantiomeric purity. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity, structure, and stereochemical integrity of **(S)-2-Aminooctane**, ensuring its suitability for downstream applications in research and development.

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